4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol
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Overview
Description
4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol is a complex organic compound featuring a pyrrolidine ring, a dimethoxyphenyl group, and a dioxothian-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the dimethoxyphenyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the dimethoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the Dioxothian-4-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic processes and controlled reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties and potential use in drug development.
Industry: It is explored for its applications in materials science and as a precursor for manufacturing other chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-dione, exhibit comparable chemical properties.
Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group, like 2,5-dimethoxyphenethylamine, share some structural similarities.
Dioxothian-4-ol Analogues: Compounds with the dioxothian-4-ol moiety, such as certain sulfonamide derivatives, have related chemical behaviors.
Uniqueness
4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-23-14-5-6-17(24-2)15(12-14)16-4-3-9-19(16)13-18(20)7-10-25(21,22)11-8-18/h5-6,12,16,20H,3-4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUOKZFZALXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2CC3(CCS(=O)(=O)CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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